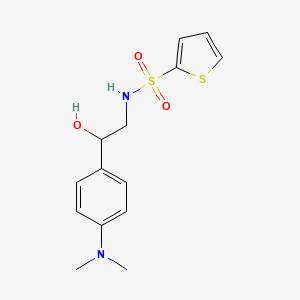

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group and a hydroxyethyl chain attached to a dimethylaminophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur source under acidic conditions.

Introduction of the Sulfonamide Group: The thiophene ring is then sulfonated using chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl chloride group, which is subsequently reacted with an amine to form the sulfonamide.

Attachment of the Hydroxyethyl Chain: The hydroxyethyl chain can be introduced via a nucleophilic substitution reaction, where a halogenated ethyl alcohol reacts with the thiophene ring.

Dimethylaminophenyl Group Addition: The final step involves the coupling of the dimethylaminophenyl group to the hydroxyethyl chain, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of a carbonyl group.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.

Substitution: The aromatic ring and the thiophene ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon are used.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or sulfides.

Substitution: Formation of various substituted thiophene derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes. Its structure allows it to interact with the active sites of these enzymes, making it a candidate for developing treatments for diseases like glaucoma, epilepsy, and certain cancers.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals due to its stable aromatic and thiophene structures.

Mécanisme D'action

The mechanism by which N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the zinc ion in the enzyme’s active site, blocking the enzyme’s ability to catalyze the conversion of carbon dioxide to bicarbonate and protons. This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase activity is dysregulated.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-(dimethylamino)phenyl)sulfonamide: Lacks the hydroxyethyl and thiophene groups, making it less versatile in chemical modifications.

2-Hydroxyethylthiophene-2-sulfonamide: Lacks the dimethylaminophenyl group, which may reduce its efficacy as an enzyme inhibitor.

N-(2-(4-(dimethylamino)phenyl)ethyl)thiophene-2-sulfonamide: Similar structure but without the hydroxy group, potentially altering its reactivity and biological activity.

Uniqueness

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide is unique due to its combination of functional groups, which confer both chemical versatility and potent biological activity. This makes it a valuable compound for research and industrial applications.

Activité Biologique

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide, a compound belonging to the class of thiophene sulfonamides, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a thiophene ring substituted with a sulfonamide group and a dimethylamino phenyl moiety. The synthesis typically involves the reaction of thiophene derivatives with sulfonamide precursors, often yielding good purity and yield. The structural elucidation is commonly performed using spectroscopic techniques such as NMR and IR spectroscopy .

Inhibition of Kinases

One of the prominent biological activities of thiophene sulfonamides, including our compound of interest, is their role as inhibitors of various kinases. For instance, compounds structurally similar to this compound have been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs), which are implicated in numerous diseases including neurodegenerative disorders and inflammatory conditions . The inhibition of JNKs can lead to reduced apoptosis in neuronal cells, presenting potential therapeutic avenues for conditions such as multiple sclerosis and rheumatoid arthritis.

Anticancer Properties

Research has demonstrated that thiophene sulfonamides exhibit significant anticancer activity. For example, studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involves the induction of apoptosis through modulation of key signaling pathways such as p38 MAPK and NF-kB .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Target Diseases/Conditions |

|---|---|---|

| Kinase Inhibition | Potent JNK inhibitor | Neurodegenerative diseases, inflammation |

| Anticancer Activity | Significant cytotoxicity | Various cancer types (HeLa, MCF-7) |

| Anti-inflammatory | Modulation of cytokine release | Rheumatoid arthritis, IBD |

Case Studies

- JNK Inhibition in Neurodegeneration : A study investigated the effects of thiophene sulfonamides on neuronal cell survival under stress conditions. The results indicated that these compounds significantly reduced cell death by inhibiting JNK activation, suggesting a protective role against neurodegenerative processes .

- Antitumor Activity : Another investigation focused on the anticancer properties of a related thiophene sulfonamide. The compound displayed an IC50 value indicative of strong antiproliferative effects against several cancer cell lines. Mechanistic studies revealed that it induced G2/M phase arrest in the cell cycle and upregulated pro-apoptotic markers .

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological effects.

- In Vivo Studies : Assessing the efficacy and safety profiles in animal models to pave the way for clinical trials.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against specific targets.

Propriétés

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S2/c1-16(2)12-7-5-11(6-8-12)13(17)10-15-21(18,19)14-4-3-9-20-14/h3-9,13,15,17H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQFZORURNKQKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.